4-methylbenzenesulfonyl fluoride

Catalog No.
S571408
CAS No.
455-16-3
M.F
C7H7FO2S
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylbenzenesulfonyl fluoride

CAS Number

455-16-3

Product Name

4-methylbenzenesulfonyl fluoride

IUPAC Name

4-methylbenzenesulfonyl fluoride

Molecular Formula

C7H7FO2S

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3

InChI Key

IZZYABADQVQHLC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)F

Synonyms

4-PMSF, 4-toluenesulfonyl fluoride, alpha-tolylsulfonyl fluoride, p-toluenesulfonyl fluoride, para-toluenesulfonyl fluoride, phenylmethane sulfonyl fluoride, tosyl fluoride, TSF

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)F

The exact mass of the compound p-TOLUENESULFONYL FLUORIDE is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2749. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylbenzenesulfonyl fluoride (Tosyl fluoride, CAS 455-16-3) is a highly stable, crystalline sulfonylating agent (melting point 41–43 °C) that serves as a cornerstone reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and [18F] radiochemistry. Unlike traditional sulfonyl chlorides, the S-F bond in tosyl fluoride is exceptionally resistant to reductive cleavage and spontaneous hydrolysis, remaining inert under neutral and mildly basic conditions. This thermodynamic stability, coupled with its exclusive heterolytic cleavage under specific Lewis base catalysis (such as DBU or BEMP), makes it an ideal precursor for the selective tosylation of silyl ethers, the synthesis of sulfonamides, and as a versatile, moisture-tolerant [18F]fluoride relay in positron emission tomography (PET) tracer manufacturing [1].

Procuring the cheaper and more common tosyl chloride (TsCl) as a generic substitute for tosyl fluoride fundamentally compromises SuFEx workflows and aqueous-phase functionalizations. The S-Cl bond is highly susceptible to homolytic scission, reductive collapse, and rapid hydrolysis in the presence of moisture or basic amines, leading to significant yield losses and the generation of corrosive byproducts. In contrast, tosyl fluoride's S-F bond is virtually immune to spontaneous hydrolysis even in aqueous buffers, requiring specific catalytic activation to react. Substituting TsF with TsCl in silyl-ether deprotection-tosylation sequences or [18F] radiolabeling protocols directly results in poor conversions, degraded resin trapping, and the inability to bypass critical azeotropic drying steps [1].

Hydrolytic Stability in Aqueous and Basic Media

Tosyl fluoride exhibits exceptional hydrolytic stability compared to its chloride analogue. In comparative radiochemical and synthetic studies, tosyl fluoride remains intact and stable in 1:1 acetonitrile/PBS buffer at pH 7.4, whereas tosyl chloride (TsCl) undergoes rapid and complete decomposition to sulfonate and chloride ions under identical basic aqueous conditions. This stability allows TsF to be utilized in biphasic or aqueous reaction mixtures without requiring massive stoichiometric excesses to compensate for hydrolytic degradation [1].

Evidence DimensionStability in basic aqueous media (1:1 MeCN/PBS, pH 7.4)
Target Compound DataStable; remains intact and reactive
Comparator Or BaselineTosyl chloride (TsCl): Complete decomposition to sulfonate/chloride
Quantified DifferenceComplete survival vs. complete degradation
Conditions1:1 acetonitrile/PBS buffer, pH 7.4, room temperature

Enables procurement for aqueous-phase click chemistry and bioconjugation where traditional sulfonyl chlorides fail due to rapid hydrolysis.

SuFEx Conversion Efficiency for Silyl Ethers

In the synthesis of tosylates from protected alcohols, tosyl fluoride demonstrates vastly superior reactivity under SuFEx conditions. When reacting silyl ethers (such as TMS, TES, or TBS ethers) in the presence of catalytic 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tosyl fluoride provides high-yielding, one-step conversions to the corresponding tosylates. In direct contrast, attempting this exact catalytic transformation using tosyl chloride results in poor conversions and reaction failures, as the fluoride ion generated from TsF is essential to promote the catalytic cycle[1].

Evidence DimensionOne-step conversion yield of silyl ethers to tosylates
Target Compound DataHigh yield (near-quantitative depending on substrate)
Comparator Or BaselineTosyl chloride (TsCl): Poor conversion / reaction failure
Quantified DifferenceHigh-yielding vs. poor conversion
ConditionsAcetonitrile, room temperature, catalytic DBU

Justifies the specific procurement of TsF for late-stage functionalization and protecting-group manipulation where TsCl is chemically ineffective.

Radiochemical Processing and Azeotropic Drying Bypass

In PET radiotracer manufacturing, utilizing tosyl fluoride as an [18F]fluoride relay eliminates the most time-consuming step of traditional radiochemistry. By passing TsCl over an aqueous anion exchange resin containing trapped [18F]fluoride, the stable, neutral [18F]TsF is generated and eluted with over 90% efficiency. This completely bypasses the standard azeotropic drying step required for naked [18F]fluoride, providing a highly reactive, anhydrous radiofluorination agent suitable for continuous flow solid-phase radiosynthesis [1].

Evidence DimensionRadiochemical processing efficiency
Target Compound Data>90% elution of radioactivity as[18F]TsF directly from aqueous resin
Comparator Or BaselineStandard[18F]fluoride: Requires extensive azeotropic drying before use
Quantified DifferenceElimination of the azeotropic drying step
ConditionsSolid-phase extraction (SPE) cartridge, room temperature elution

Drives procurement for automated radiopharmaceutical manufacturing by significantly reducing synthesis time and simplifying flow chemistry setups.

Late-Stage SuFEx Functionalization of Complex Molecules

Because of its exclusive reactivity under DBU catalysis and absolute resistance to spontaneous hydrolysis, tosyl fluoride is the reagent of choice for installing tosylate leaving groups on complex, multi-functionalized substrates. It is specifically procured for one-pot deprotection-tosylation of silyl ethers where traditional tosyl chloride would cause side reactions or fail to reach completion [1].

Automated PET Radiotracer Manufacturing

Tosyl fluoride serves as a critical [18F] relay molecule in radiopharmaceutical synthesis. Its ability to be generated on-column and elute in anhydrous organic solvents allows radiochemists to completely bypass azeotropic drying, making it ideal for continuous-flow microfluidic systems and small-scale, rapid PET tracer production[2].

Aqueous and Biphasic Bioconjugation

Due to the extreme stability of the S-F bond in basic and aqueous media, tosyl fluoride is utilized in chemical biology for covalent protein modification and bioconjugation. Unlike tosyl chloride, which rapidly degrades in biological buffers, TsF remains intact until it encounters a specific microenvironment or catalyst, enabling highly selective labeling without the need for massive stoichiometric excesses [3].

XLogP3

2.7

LogP

2.74 (LogP)

Melting Point

41.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

455-16-3

Wikipedia

Benzenesulfonyl fluoride, 4-methyl-

General Manufacturing Information

Benzenesulfonyl fluoride, 4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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